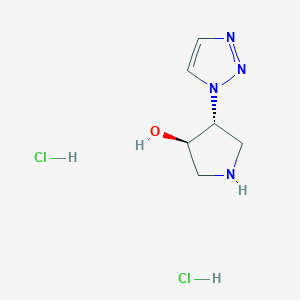
(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has shown promising results in scientific research, particularly in the field of biochemistry and physiology.
作用机制
The mechanism of action of ((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride is based on the click chemistry reaction. The compound reacts with an alkyne or azide group on a protein, forming a covalent bond. This covalent bond can be used to study the interaction between the two proteins in more detail.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride are dependent on the specific proteins being studied. The compound can be used to create covalent bonds between proteins, allowing researchers to study the interactions between them in more detail. This can provide insights into the function of these proteins and their role in various biological processes.
实验室实验的优点和局限性
The advantages of using ((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride in lab experiments include its ability to create covalent bonds between proteins, allowing for more detailed studies of protein-protein interactions. The compound is also relatively easy to synthesize and can be carried out under mild conditions. However, one limitation of using this compound is that it may not be suitable for all proteins, as it requires the presence of an alkyne or azide group on the protein being studied.
未来方向
There are several future directions for research involving ((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride. One potential direction is the development of new click chemistry reactions that can be used to study other types of biological interactions. Another direction is the development of new applications for this compound, such as in drug discovery or the study of disease pathways. Additionally, further research is needed to determine the limitations and potential side effects of using this compound in scientific research.
合成方法
The synthesis of ((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride involves the use of a specific method known as click chemistry. This method involves the reaction of an azide and an alkyne to form a triazole ring. The reaction is catalyzed by copper (I) ions and can be carried out under mild conditions. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt of ((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol.
科学研究应用
((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride has shown potential applications in various scientific research fields. One of the primary applications is in the field of biochemistry, where it has been used as a tool to study protein-protein interactions. The compound can be used to create covalent bonds between proteins, allowing researchers to study the interactions between them in more detail.
属性
IUPAC Name |
(3R,4R)-4-(triazol-1-yl)pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;;/h1-2,5-7,11H,3-4H2;2*1H/t5-,6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZCXKRRGOBYGB-BNTLRKBRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N2C=CN=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)N2C=CN=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-methyl-2-(2-((4-methylquinolin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2852003.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2852005.png)


![2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2852010.png)
![1-[4-(2-Methoxyphenoxy)butyl]piperazine](/img/structure/B2852011.png)
![8-(3-((4-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852012.png)


![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2852017.png)


